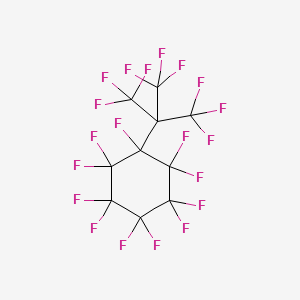

Perfluoro tert-butylcyclohexane

Description

Significance of Perfluorinated Organic Compounds in Contemporary Chemistry

Perfluorinated compounds (PFCs) are organofluorine compounds where all hydrogen atoms on a carbon backbone have been replaced by fluorine atoms. wikipedia.orgnumberanalytics.com This complete fluorination imparts a unique set of properties, including exceptional chemical and thermal stability, high density, and both water-repelling (hydrophobic) and oil-repelling (oleophobic) characteristics. researchgate.netgreenpeace.toepa.gov The carbon-fluorine bond is extremely strong and relatively short, which makes these compounds highly inert and resistant to chemical attack. greenpeace.to

These distinctive features have led to the widespread use of PFCs in a multitude of industrial and consumer applications, such as in the manufacturing of fluoropolymers like Teflon, stain-resistant coatings for fabrics and carpets, fire-fighting foams, and specialized lubricants. wikipedia.orgresearchgate.netepa.gov In a research context, their stability and unique intermolecular interactions make them valuable components in various studies. researchgate.net While many PFCs, such as PFOA and PFOS, have become subjects of environmental and health discussions due to their persistence, the fundamental properties of the class continue to drive scientific inquiry. numberanalytics.comgreenpeace.toepa.gov

Overview of Alicyclic Perfluorocarbons in Research Contexts

Alicyclic perfluorocarbons, which are saturated cyclic compounds, represent a specific subgroup of PFCs with distinct conformational properties. Unlike their linear counterparts, the fluorine atoms on these ring structures are held in more constrained orientations. researchgate.net This rigidity allows for the creation of molecules with specific spatial arrangements of atoms. For instance, in a perfluorinated cyclohexane (B81311) ring, the chair conformation can lead to C-F bonds being forced into parallel, axial orientations. researchgate.net This can generate significant polarity across the molecule, creating an electronegative 'fluorine face' and an electropositive 'hydrogen face' in partially fluorinated analogs, a feature of interest in medicinal chemistry. researchgate.net The study of these rigid, fluorinated alicyclic systems provides insight into molecular polarity and conformational effects.

Unique Structural and Electronic Characteristics of Perfluoro tert-butylcyclohexane (B1196954) for Academic Investigation

Perfluoro-tert-butylcyclohexane (B12744968), with the molecular formula C₁₀F₂₀, is a saturated alicyclic perfluorocarbon that exemplifies the unique properties of this class. wikipedia.org It is characterized by a cyclohexane ring where all hydrogen atoms have been substituted with fluorine, and one position features a perfluorinated tert-butyl group. smolecule.com This compound is chemically and biologically inert and is immiscible in water. nih.govnih.gov

These distinct structural and electronic properties have made Perfluoro-tert-butylcyclohexane a component in research applications, most notably as the primary ingredient in the experimental oxygen therapeutic known as Oxycyte. wikipedia.org The compound's capacity for dissolving gases is a key property in this context. wikipedia.org

Data Tables

Table 1: Physical and Chemical Properties of Perfluoro-tert-butylcyclohexane

| Property | Value |

| Molecular Formula | C₁₀F₂₀ wikipedia.orgnih.gov |

| Molecular Weight | ~500.07 g/mol smolecule.comnih.gov |

| Monoisotopic Mass | 499.9680632 Da nih.gov |

| Density | 1.9989 g/mL at 24°C smolecule.com |

| Melting Point | -24 °C windows.net |

| Boiling Point | 148.5 °C windows.net |

| Appearance | Liquid windows.net |

Table 2: Identifiers for Perfluoro-tert-butylcyclohexane

| Identifier | Type |

| 84808-64-0 | CAS Number wikipedia.orgnih.gov |

| Perfluoro(tert-butylcyclohexane) | Synonym nih.gov |

| Oxycyte | Synonym/Trade Name wikipedia.orgnih.gov |

| 1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]cyclohexane | IUPAC Name nih.gov |

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]cyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10F20/c11-2(1(8(22,23)24,9(25,26)27)10(28,29)30)3(12,13)5(16,17)7(20,21)6(18,19)4(2,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTXBOGHSBHSAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10F20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233868 | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84808-64-0 | |

| Record name | Oxycyte | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84808-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084808640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12477 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Perfluoro tert-butylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro[(tert-butyl)cyclohexane] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUORO TERT-BUTYLCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX1Z33VUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Perfluoro Tert Butylcyclohexane and Its Analogues

Direct Fluorination Approaches

Direct fluorination methods are characterized by the direct reaction of a hydrocarbon precursor with a potent fluorinating agent, leading to the substitution of all hydrogen atoms with fluorine. These methods are powerful but often require careful control to manage their high reactivity and prevent fragmentation of the carbon skeleton.

Liquid-Phase Direct Fluorination with Elemental Fluorine

The direct reaction of tert-butylcyclohexane (B1196954) with elemental fluorine (F₂) in the liquid phase is a primary route to perfluoro-tert-butylcyclohexane (B12744968). This process is typically carried out in an inert solvent, such as a perfluorocarbon, to manage the high heat of reaction and maintain a controlled environment. The reaction involves bubbling diluted fluorine gas through a solution of the hydrocarbon precursor.

One of the key challenges in direct fluorination is preventing the complete breakdown of the starting material. To this end, the process often employs a "LaMar" or low-temperature gradient technique, where the reaction is initiated at a very low temperature and gradually warmed. This allows for a more controlled replacement of hydrogen with fluorine. Another approach involves the use of aerosol fluorination, where the substrate is adsorbed onto sodium fluoride (B91410) particles before being exposed to fluorine gas, which can facilitate a more controlled reaction.

Optimization of Reaction Conditions and Selectivity in Direct Fluorination

The optimization of direct fluorination is critical to maximize the yield of the desired perfluorinated product while minimizing side reactions such as fragmentation and rearrangement. Key parameters that are controlled include the concentration of fluorine, the reaction temperature, and the presence of catalysts or radical scavengers.

For the fluorination of substituted cyclohexanes, achieving high selectivity for the desired isomer can be challenging. The use of high-valency metal fluorides, such as cobalt(III) fluoride (CoF₃), offers an alternative to elemental fluorine. In the "Fowler process," the hydrocarbon vapor is passed over a heated bed of CoF₃. The CoF₃ is reduced to CoF₂, and the hydrocarbon is perfluorinated. The CoF₂ can then be regenerated by passing elemental fluorine over it. This method can sometimes offer better control and selectivity compared to direct fluorination with elemental fluorine.

Research into the direct fluorination of functionalized carbonyl compounds has shown that the presence of certain catalysts, such as hydrated copper nitrate, can improve the yield of specific fluorinated products. While not directly applied to perfluoro-tert-butylcyclohexane, these findings highlight the ongoing efforts to improve the selectivity of direct fluorination processes.

Table 1: Illustrative Conditions for Direct Fluorination of Cyclohexane (B81311) Derivatives

| Precursor | Fluorinating Agent | Catalyst/Conditions | Product(s) | Yield | Reference |

| tert-Butylcyclohexane | Elemental Fluorine (F₂) | Liquid-phase, inert solvent | Perfluoro-tert-butylcyclohexane | Not specified | General knowledge |

| tert-Butylcyclohexane | Cobalt(III) Fluoride (CoF₃) | Vapor-phase, high temperature | Perfluoro-tert-butylcyclohexane | Not specified | General knowledge |

| Diethyl malonate | Elemental Fluorine (F₂) | Hydrated copper nitrate | Diethyl 2-fluoromalonate | High | rsc.org |

Electrophilic Fluorination Strategies

Electrophilic fluorination involves the use of reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. While highly effective for electron-rich substrates, the application of these methods to the C-H bonds of saturated hydrocarbons like cyclohexane is more challenging due to the low nucleophilicity of these bonds.

Utilization of Electrophilic Fluorinating Agents

A variety of electrophilic fluorinating agents have been developed, with N-F reagents being among the most common and versatile. These reagents are generally more stable and easier to handle than elemental fluorine. Some widely used electrophilic fluorinating agents include Selectfluor® (F-TEDA-BF₄), N-fluorobenzenesulfonimide (NFSI), and N-fluoro-o-benzenedisulfonimide (NFOBS). These reagents are typically employed to fluorinate activated C-H bonds, such as those adjacent to carbonyl groups or in electron-rich aromatic systems. The fluorination of unactivated C-H bonds in alkanes and cycloalkanes is a more recent and challenging area of research.

Regio- and Stereocontrol in Electrophilic Fluorination of Cyclohexane Systems

Achieving regio- and stereocontrol in the electrophilic fluorination of substituted cyclohexanes is a significant synthetic challenge. The inherent conformational flexibility of the cyclohexane ring and the small energetic differences between various transition states make it difficult to direct the fluorination to a specific position with a defined stereochemistry.

For substituted cyclohexanes, the position of fluorination is influenced by both steric and electronic factors. The bulky tert-butyl group in tert-butylcyclohexane locks the ring in a specific chair conformation, which can influence the accessibility of different C-H bonds to the fluorinating agent. However, the low reactivity of these C-H bonds often requires harsh reaction conditions, which can lead to a loss of selectivity.

Recent advances have focused on the use of directing groups to achieve site-selective C-H fluorination. These methods, however, are typically applied to more functionalized molecules and have not been widely reported for the synthesis of simple perfluorinated alkanes like perfluoro-tert-butylcyclohexane. Stereocontrol in electrophilic fluorination has been achieved in specific cases, often involving the use of chiral auxiliaries or catalysts to induce asymmetry in the fluorination of prochiral substrates. For instance, the use of cinchona alkaloids has been shown to promote asymmetric electrophilic fluorination in certain systems. nih.gov However, the direct, stereocontrolled perfluorination of a simple cyclohexane ring remains an unsolved problem.

Radical-Type Perfluoro-tert-butylation

Radical-type perfluoro-tert-butylation is a powerful method for introducing the perfluoro-tert-butyl group, C(CF₃)₃, into organic molecules. It is important to note that this method is used for the synthesis of analogs containing the perfluoro-tert-butyl moiety, rather than for the exhaustive fluorination of a hydrocarbon to produce perfluoro-tert-butylcyclohexane itself.

Development of Novel Reagents for Radical Perfluoro-tert-butylation

A formidable challenge in this field has been the creation of stable, scalable, and effective reagents for introducing the perfluoro-tert-butyl moiety via a radical pathway. nih.gov A significant breakthrough is the development of a novel benzothiazole (B30560) hypervalent iodonium (B1229267) salt. nih.govresearchgate.net This reagent is synthesized on a large scale from commercially available perfluoro-tert-butanol (B1216648) and a custom-designed hypervalent iodonium salt. nih.govablesci.com The resulting compound serves as a stable and efficient source for radical-type perfluoro-tert-butylation of various unsaturated compounds. nih.govresearchgate.net

The incorporation of the perfluoro-tert-butyl group is of high interest for applications in materials science, drug discovery, and as a label in magnetic resonance imaging. researchgate.net The development of such a scalable reagent is a key enabler for exploring these potential uses. nih.govresearchgate.net

Photoredox Catalysis in Fluorination Reactions

Visible-light photoredox catalysis has emerged as a powerful and versatile strategy in modern organic synthesis, offering mild reaction conditions and high functional group tolerance. mdpi.comthieme-connect.de This methodology is particularly impactful for the synthesis of fluorinated compounds, as it provides unique mechanistic pathways for forming challenging carbon-fluorine bonds. thieme-connect.deprinceton.edu

In the context of perfluoro-tert-butylation, photoredox catalysis enables the C(sp²)–H functionalization of substrates like styrene (B11656) derivatives. nih.govresearchgate.net This photo-driven process can achieve high E-selectivity in the resulting products. nih.gov The mechanism often involves a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) with the substrate or reagent, generating radical intermediates that drive the reaction forward. princeton.edu One of the key advantages of this approach is its ability to proceed at room temperature without the need for harsh radical initiators. princeton.edu The versatility of photoredox catalysis allows for a broad range of fluorinating agents and substrates to be used, significantly expanding the toolkit for creating complex fluorinated molecules. mdpi.comresearchgate.net

| Entry | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| 1 | Ir(ppy)3 | Cs2CO3 | DCE | 12 | 85 |

| 2 | Ru(bpy)3Cl2 | Cs2CO3 | DCE | 12 | 78 |

| 3 | Ir(ppy)3 | K2CO3 | DCE | 12 | 80 |

| 4 | Ir(ppy)3 | Cs2CO3 | CH3CN | 12 | 92 |

| 5 | Ir(ppy)3 | Cs2CO3 | DCM | 12 | 65 |

Table 1: Optimization of reaction conditions for the E-selective C(sp²)–H perfluoro-tert-butylation of a model styrene derivative under photoredox catalysis. Yields were determined by GC-MS analysis. Data sourced from similar studies on photoredox-mediated functionalization. researchgate.net

Aryne-Mediated Synthesis of Fluorinated Cyclohexanes

Aryne chemistry provides a powerful and regioselective method for the synthesis of highly substituted aromatic compounds, which can serve as precursors to fluorinated cyclohexanes.

Employment of Aryne Intermediates in Perfluorinated Compound Synthesis

The selective introduction of the perfluoro-tert-butyl group into aromatic rings has been a long-standing challenge. A novel and general protocol utilizes aryne intermediates to achieve this transformation. acs.org The key to this method is the use of perfluoro-tert-butyl phenyl sulfone as a novel source for the perfluoro-tert-butyl anion (PFtB anion). acs.org This anion readily reacts with highly reactive aryne intermediates, which are generated in situ, to form perfluoro-tert-butylated arenes in high yields. acs.org This approach has proven effective for creating 19F-labeled NMR probes with exceptional resolving capabilities, demonstrating its utility in the preparation of sensitive analytical tools. acs.org

Annulation and Nucleophilic Addition Mechanisms in Aryne Chemistry

The mechanism of this transformation involves two key steps. First, an aryne intermediate is generated, typically from an ortho-silylaryl triflate upon treatment with a fluoride source. Second, the PFtB anion, generated from the perfluoro-tert-butyl phenyl sulfone, acts as a nucleophile and adds to one of the carbons of the aryne's triple bond. This nucleophilic addition is then followed by protonation (or reaction with another electrophile) to yield the final, highly substituted perfluoro-tert-butylated aromatic product. The reaction exhibits high regioselectivity, which is controlled by the electronic and steric properties of the substituents on the aryne precursor. acs.org This method represents a significant advance in fluoroalkylation strategies. acs.org

Synthesis of Precursors and Functionalized Derivatives

The creation of complex perfluorinated structures often relies on the synthesis of simpler, functionalized intermediates that can be elaborated upon in subsequent steps.

Routes to Partially Fluorinated Cyclohexane Intermediates

Stereocontrolled synthesis provides access to crucial building blocks like partially fluorinated cyclohexanes. For instance, a stereocontrolled route has been developed for all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane. nih.gov This molecule serves as a versatile, polar cyclohexane motif where the aryl group can be further functionalized, allowing for its incorporation into a variety of more complex structures. nih.gov

Another important class of intermediates is the all-cis fluorinated cyclohexanes bearing functional groups like hydroxyls. The synthesis of all-cis-2,4,6-trifluorocyclohexane-1,3,5-triol has been reported, starting from 1,3,5-trifluorobenzene. nih.gov The process involves a C-H activation/borylation step followed by oxidation to yield trifluorophloroglucinol. Subsequent protection of the hydroxyl groups, reduction of the aromatic ring, and final deprotection yields the desired all-cis trifluorocyclohexanetriol. nih.gov These functionalized, partially fluorinated cyclohexane intermediates are invaluable for building more complex molecules and for studying the effects of facial polarization in supramolecular chemistry. nih.gov

Derivatization for Enhanced Research Utility

The unique properties of the perfluoro-tert-butyl group, particularly its nine chemically equivalent fluorine atoms which produce a sharp singlet in ¹⁹F NMR spectroscopy, make it a highly valuable moiety for derivatization. researchgate.net By attaching this group to other molecules, researchers can create powerful probes for imaging and molecular recognition studies.

One major application is in the development of contrast agents for ¹⁹F Magnetic Resonance Imaging (MRI). A direct method has been developed for synthesizing N-perfluoro-tert-butyl (N-PFtB) secondary amines from N-trifluoromethyl secondary amines. rsc.org This reaction creates a stable linkage of the PFtB group directly to a nitrogen atom, yielding compounds that are promising candidates for ¹⁹F MRI contrast agents due to the strong and simple signal from the nine fluorine atoms. rsc.org

Another significant area of derivatization is the creation of amphiphilic polymers for drug delivery. Semifluorinated polymer surfactants have been synthesized by attaching one or more PFtB groups to a hydrophilic monomethyl poly(ethylene glycol) (mPEG) chain. nih.gov The synthesis involves the direct substitution of an mPEG mesylate with the potassium salt of perfluoro-tert-butyl alcohol. nih.gov These amphiphilic molecules can self-assemble in aqueous solutions to form stable micelles capable of carrying hydrophobic drugs or acting as ¹⁹F MRI contrast agents themselves. nih.gov

The table below summarizes key derivatization strategies for the PFtB group.

| Derivative Class | Synthetic Precursor(s) | Application | Key Finding |

| N-Perfluoro-tert-butyl Secondary Amines | N-Trifluoromethyl secondary amines, HCF₃ | ¹⁹F MRI Contrast Agents | Provides a direct and efficient method to label secondary amines with a sensitive ¹⁹F NMR/MRI reporter group. rsc.org |

| Semifluorinated Amphiphilic Polymers | Perfluoro-tert-butyl alcohol, mPEG-mesylate | Drug Delivery, ¹⁹F MRI | The PFtB group drives the self-assembly of stable micelles in aqueous media, suitable for theranostic applications. nih.gov |

| Perfluoro-tert-butyl Alkynes | (Perfluoro-tert-butyl)propiolic acid, Aryl/Alkyl halides | ¹⁹F-labeled Probes | Enables the construction of diverse PFtB-alkynes, useful as probes for distinguishing chiral centers. rsc.org |

| Perfluoro-tert-butyl Tyrosine | Fmoc-4-NH₂-phenylalanine, Perfluoro-tert-butanol | ¹⁹F NMR in Peptides | Allows for the detection of peptides at nanomolar concentrations due to the intense ¹⁹F NMR signal. researchgate.net |

Stereoselective Synthesis of Fluorinated Cyclohexyl Motifs

Controlling the spatial arrangement (stereochemistry) of fluorine atoms on a cyclohexane ring is critical for fine-tuning molecular properties such as polarity and lipophilicity. The synthesis of selectively fluorinated cyclohexyl motifs, where the orientation of C-F bonds is precisely managed, is an active area of research.

The stereocontrolled synthesis of other motifs, such as all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane, has also been developed. The dipolar nature of these rings, arising from 1,3-diaxial C-F bonds, is a desirable feature for applications in materials science, such as liquid crystals. However, this increased polarity can also lead to higher melting points and reduced solubility, presenting a challenge for practical applications.

The table below details examples of stereoselectively synthesized fluorinated cyclohexyl motifs.

| Fluorinated Motif | Synthetic Approach | Key Stereochemical Feature | Impact on Properties |

| r-1-phenyl-1-fluoro-c-2-fluoro-t-4-tert-butylcyclohexane | Fluorination of 1-phenyl-4-tert-butylcyclohexene with XeF₂/HF | cis-addition of fluorine across the double bond | The stereochemical outcome depends on the fluorinating agent and catalyst used. acs.org |

| all-cis-1,2,3,4,5,6-hexafluorocyclohexane | 12-step protocol | All six fluorine atoms are on the same face of the ring (facially polarized) | Creates a high molecular dipole (6.2 D) in an otherwise aliphatic compound. |

| all-cis-1,2,4,5-tetrafluoro-3-phenylcyclohexane | Stereocontrolled synthesis from precursors | Two 1,3-diaxial C-F bonds | Generates a dipolar ring, influencing solid-state packing and physical properties. |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

The precise structure and conformation of perfluoro-tert-butylcyclohexane (B12744968) have been determined using a combination of advanced spectroscopic methods. These techniques provide detailed insights into the molecular framework and the spatial arrangement of its fluorine atoms.

High-Resolution 19F Nuclear Magnetic Resonance (NMR) Spectroscopy

19F NMR spectroscopy is a powerful tool for characterizing fluorinated organic compounds due to the high sensitivity of the 19F nucleus and the large chemical shift dispersion, which allows for detailed structural analysis. researchgate.netnih.gov

The 19F NMR spectrum of perfluoro-tert-butylcyclohexane is complex, exhibiting multiple signals corresponding to the chemically non-equivalent fluorine atoms in the molecule. The chemical shifts are influenced by the electronic environment of each fluorine atom. The spectrum reveals distinct resonances for the fluorine atoms of the perfluorinated tert-butyl group and the perfluorinated cyclohexane (B81311) ring. The tert-butyl group, with its nine equivalent fluorine atoms, typically shows a characteristic singlet in the 19F NMR spectrum. The fluorine atoms on the cyclohexane ring, however, display more complex splitting patterns due to geminal and vicinal F-F couplings. The analysis of these coupling constants provides valuable information about the through-bond and through-space interactions between fluorine nuclei, which is crucial for determining the conformational preferences of the cyclohexane ring. The temperature dependence of the 19F NMR chemical shifts can also be utilized to study the dynamic processes and conformational equilibria within the molecule. nih.gov

Table 1: Representative 19F NMR Spectral Data for Perfluoro-tert-butylcyclohexane Analogs

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Perfluoro-tert-butoxy tagged L-DOPA analogue | CDCl3 | -71.3 |

| Perfluoro-tert-butoxy tagged L-DOPA analogue | DMSO-d6 | -70.9 |

| Perfluor-tert.-butanol | Not specified | Not specified |

This table presents data for compounds containing the perfluoro-tert-butyl group to illustrate typical chemical shift ranges. Specific data for perfluoro-tert-butylcyclohexane was not available in the provided search results.

19F NMR spectroscopy is instrumental in confirming the identity and assessing the purity of synthesized perfluoro-tert-butylcyclohexane. wikipedia.org The presence and integration of the characteristic signals for the tert-butyl and cyclohexane fluorine atoms provide definitive proof of the compound's structure. Furthermore, the absence of extraneous peaks in the 19F NMR spectrum is a strong indicator of high purity. Any impurities containing fluorine atoms would likely give rise to distinct signals, allowing for their detection and quantification.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

13C NMR spectroscopy provides complementary information to 19F NMR by probing the carbon skeleton of the molecule.

The 13C NMR spectrum of perfluoro-tert-butylcyclohexane shows resonances for the carbon atoms in both the tert-butyl group and the cyclohexane ring. The chemical shifts of these carbon atoms are significantly influenced by the attached fluorine atoms through one-bond (1JCF) and two-bond (2JCF) coupling. The carbon of the C(CF3)3 group appears as a quartet due to coupling with the nine equivalent fluorine atoms. The carbons of the cyclohexane ring exhibit complex splitting patterns due to coupling with their directly attached fluorine atoms and neighboring fluorine atoms. For instance, a CF2 group will appear as a triplet, while a CF group will appear as a doublet. The analysis of these chemical shifts and coupling constants helps to further confirm the carbon framework of the molecule.

Table 2: 13C NMR Spectral Data for a Perfluoro-tert-butoxy tagged L-DOPA analogue

| Carbon Environment | Coupling | Chemical Shift (δ) in ppm |

| C(CF3)3 | q, JCF = 293 Hz | 120.41 |

| C(CF3)3 | m | 79.78 |

This table presents data for a compound containing the perfluoro-tert-butyl group to illustrate typical coupling patterns and chemical shifts. Specific data for perfluoro-tert-butylcyclohexane was not available in the provided search results.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a crucial analytical technique for determining the molecular weight and fragmentation pattern of perfluoro-tert-butylcyclohexane, which aids in its identification.

Gas chromatography is an effective method for separating volatile compounds like perfluoro-tert-butylcyclohexane from a mixture. nih.govthermofisher.com When coupled with tandem mass spectrometry (MS/MS), it provides a highly sensitive and selective method for identification. In a typical GC-MS/MS analysis, the parent ion corresponding to the molecular weight of perfluoro-tert-butylcyclohexane is selected and fragmented. The resulting daughter ions create a unique fragmentation pattern that serves as a fingerprint for the compound. nih.gov This technique is particularly useful for detecting and quantifying trace amounts of the compound in complex matrices. nih.gov The stability of the carbon-fluorine bonds influences the fragmentation pathways observed in the mass spectrum. smolecule.com

Fourier-Transform Infrared (FTIR) Spectroscopy

Additionally, C-F rocking and wagging vibrations are expected to appear at lower frequencies, generally between 746 cm⁻¹ and 620 cm⁻¹. capes.gov.brbyjus.com The complexity of the perfluoro-tert-butylcyclohexane molecule, with its numerous C-F bonds in different chemical environments on the ring and the tert-butyl group, would likely result in a series of overlapping, strong absorption bands, creating a complex and characteristic fingerprint in the C-F stretching region.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-F Stretching | 1100 - 1270 |

| C-F Rocking/Wagging | 620 - 746 |

Stereochemical and Conformational Aspects

The stereochemistry and conformational dynamics of perfluoro-tert-butylcyclohexane are complex, heavily influenced by the substitution of hydrogen with the more electronegative and larger fluorine atoms.

Conformational Preferences and Dynamics of Perfluorinated Cyclohexane Rings

The cyclohexane ring is known for its flexible conformations, with the chair form being the most stable for the parent hydrocarbon due to minimized angle and torsional strain. nih.gov Other conformations include the higher-energy boat and twist-boat forms. For substituted cyclohexanes, the molecule rapidly interconverts between two chair conformations in a process known as a chair flip. nih.gov

In perfluorinated cyclohexanes, the conformational landscape is significantly altered. The strong dipole moments of the C-F bonds and the steric demands of the fluorine atoms introduce complex electrostatic interactions. Studies on related fluorinated cyclohexanes have shown that these interactions can lead to conformational preferences that differ from their hydrocarbon analogs. For example, in some cases, conformers with axial substituents can be favored due to stabilizing hyperconjugative or electrostatic interactions.

Influence of Perfluorination on Cyclohexane Ring Conformation

The complete substitution of hydrogen with fluorine has a profound impact on the conformation of the cyclohexane ring. The high electronegativity of fluorine creates strong C-F bond dipoles, leading to significant intramolecular electrostatic interactions. In all-cis-1,2,3,4,5,6-hexafluorocyclohexane, these interactions result in a "facially polarized" ring, where one face of the ring is electron-rich (fluorine face) and the other is electron-poor. nih.gov This polarization can stabilize the chair conformation despite the presence of multiple axial fluorine atoms.

Furthermore, the replacement of C-H bonds with C-F bonds alters bond lengths and angles within the ring, which can affect the relative energies of the chair, twist-boat, and boat conformations. The steric bulk of the fluorine atoms also contributes to increased torsional strain in non-chair conformations, generally favoring a puckered chair-like structure.

Analysis of Cis/Trans Isomerism

For a substituted cyclohexane like perfluoro-tert-butylcyclohexane, cis and trans isomers are possible, referring to the relative orientation of the perfluoro-tert-butyl group and a reference fluorine atom on the ring (or a hydrogen if not fully perfluorinated). In simple hydrocarbon systems like 1,2-dimethylcyclohexane, the trans isomer is generally more stable because both methyl groups can occupy equatorial positions in one of the chair conformations, minimizing steric strain. The cis isomer, in contrast, must have one axial and one equatorial substituent in any chair conformation.

In the case of perfluoro-tert-butylcyclohexane, this analysis is more complex. The large steric bulk of the perfluoro-tert-butyl group would strongly favor an equatorial position to avoid severe 1,3-diaxial interactions with the axial fluorine atoms. However, studies on trans-1,2-difluorocyclohexane have shown that the diaxial conformer can be more stable than the diequatorial conformer in the gas phase. This counterintuitive preference is attributed to a combination of electrostatic and hyperconjugative effects. Therefore, determining the most stable isomer (cis or trans) for perfluoro-tert-butylcyclohexane would require a detailed computational or experimental analysis that accounts for both the significant steric demands of the perfluoro-tert-butyl group and the complex electronic effects of full fluorination.

| Isomer | Expected Conformation of Substituents (based on simple sterics) | Potential Influence of Perfluorination |

| cis-Perfluoro-tert-butylcyclohexane | One axial, one equatorial | Electronic effects may alter relative stability. |

| trans-Perfluoro-tert-butylcyclohexane | Both equatorial (more stable) or both axial (less stable) | Diaxial conformation may be unusually stabilized. |

X-Ray Crystallography and Solid-State Structures (if applicable to derivatives)

While the crystal structure of perfluoro-tert-butylcyclohexane itself is not described in the surveyed literature, X-ray crystallography of related perfluorinated cyclohexane derivatives provides significant insight into their solid-state structures.

A key example is all-cis-1,2,3,4,5,6-hexafluorocyclohexane. nih.gov X-ray analysis of this molecule confirms that it adopts a classic chair conformation. In the solid state, these molecules pack in a way that is consistent with electrostatic ordering, driven by the large molecular dipole moment arising from the facial polarization of the ring. nih.gov The crystal structure reveals that intramolecular distances between three 1,3-diaxial fluorine atoms are approximately 2.77 Å. nih.gov

The study of other fluorinated cyclohexane derivatives shows that they can form ordered supramolecular structures, such as double helical nanofibers, through a combination of dipole-dipole interactions and hydrogen bonding (in derivatives with appropriate functional groups). The packing in the solid state often arranges the molecules in an antiparallel fashion to cancel out the large macrodipoles of the stacked molecules. These findings suggest that the solid-state structure of perfluoro-tert-butylcyclohexane and its derivatives would be heavily influenced by the strong C-F dipoles, leading to ordered packing arrangements that minimize electrostatic repulsion and maximize attractive dipole-dipole forces.

Mechanistic Studies in Perfluoro Tert Butylcyclohexane Chemistry

Reaction Pathways in Fluorination Processes

The exhaustive replacement of hydrogen with fluorine in tert-butylcyclohexane (B1196954) to yield perfluoro-tert-butylcyclohexane (B12744968) is a formidable chemical transformation that can proceed through several mechanistic routes. The choice of fluorinating agent and reaction conditions dictates whether the pathway is dominated by electrophilic, nucleophilic, or radical species.

In the context of organic chemistry, the interaction between electron-rich (nucleophilic) and electron-poor (electrophilic) species is a guiding principle. youtube.comyoutube.com Nucleophiles are electron-pair donors, often possessing lone pairs or negative charges, while electrophiles are electron-pair acceptors, frequently carrying a positive charge or having an incomplete electron octet. youtube.comyoutube.com

Radical Mechanisms: The most common industrial method for producing perfluorocarbons, including perfluoro-tert-butylcyclohexane, involves high-valency metal fluorides like cobalt(III) fluoride (B91410) (CoF3). This process is understood to proceed via a radical mechanism. The hydrocarbon vapor is passed over a heated bed of the metal fluoride, which acts as a source of fluorine atoms. The mechanism involves the abstraction of hydrogen atoms from the hydrocarbon, creating carbon-centered radicals. These radicals then react with the metal fluoride to form a carbon-fluorine bond and regenerate the lower-valency metal fluoride. This process repeats until all hydrogen atoms are substituted. The reaction is typically carried out at high temperatures, which can sometimes lead to skeletal rearrangements.

Electrophilic Mechanisms: Electrophilic fluorination involves an electrophile, a species that accepts an electron pair, attacking the electron-rich hydrocarbon. youtube.com In the synthesis of perfluorinated compounds, this pathway is less common for saturating an entire aliphatic ring system compared to radical methods. However, the formation of the electrophile, such as the nitronium ion (NO2+) from concentrated acids for electrophilic substitution on benzene, provides a conceptual parallel. youtube.com For fluorination, a potent electrophilic fluorine source would be required to attack the C-H bonds of the starting hydrocarbon.

Nucleophilic Mechanisms: Nucleophilic reactions involve an electron-pair donor, the nucleophile, attacking an electron-deficient center. youtube.com While direct nucleophilic fluorination of a hydrocarbon like tert-butylcyclohexane is not feasible, the concept is central to the synthesis of certain fluorinated motifs. For instance, the perfluoro-tert-butyl group can be introduced into molecules as a nucleophilic perfluoro-tert-butylating agent, which is generated and then reacts with various electrophiles. cas.cnnih.gov This highlights the versatility of fluorine chemistry, where the electronic role of a fluorinated group can be tailored for specific synthetic applications. cas.cn

Catalysis is fundamental to enhancing the efficiency and selectivity of chemical reactions. In perfluorination, catalysts play a crucial role in facilitating the cleavage of C-H bonds and the formation of C-F bonds.

The use of solid-phase fluorinating agents like cobalt(III) fluoride represents a key catalytic approach. While CoF3 is consumed and regenerated in a separate step, it acts as the fluorine transfer agent in the primary reaction. The catalytic cycle involves the reaction of the hydrocarbon with CoF3, producing the perfluorinated product and CoF2. The CoF2 is then regenerated to CoF3 by reaction with elemental fluorine. This process avoids the direct, often explosive, reaction of hydrocarbons with elemental fluorine. Other metal fluorides, such as those of manganese, cerium, and silver, can also be used.

Theoretical and practical studies on catalysts like gold, platinum, and palladium have been explored for oxidation reactions, providing insights into how catalyst choice influences performance and selectivity. rsc.org While not directly about perfluorination, this research underscores the importance of the catalyst's nature in determining reaction pathways. rsc.org Similarly, catalysts are employed in hydrodefluorination, a process that involves the breaking of C-F bonds, further illustrating the central role of catalysis in organofluorine chemistry. acs.org

Rearrangement and Elimination Reactions

Rearrangement and elimination reactions are fundamental processes in organic chemistry where the molecular structure is altered. libretexts.org A rearrangement reaction leads to an isomer, while an elimination reaction typically involves the loss of atoms to form a new pi-bond. libretexts.org

While perfluorocarbons are known for their exceptional thermal and chemical stability, the high-energy conditions used in their synthesis can sometimes lead to molecular rearrangements. masterorganicchemistry.com During the fluorination of tert-butylcyclohexane, rearrangements of the carbon skeleton can occur. For example, the t-butyl group might rearrange, or the cyclohexane (B81311) ring could contract or expand, leading to a mixture of perfluorinated isomers. The stability of the carbocation intermediates that may form during certain types of fluorination reactions can influence the likelihood of these rearrangements. masterorganicchemistry.com

Elimination reactions, such as the removal of two fluorine atoms (defluorination), are not typically spontaneous for perfluoro-tert-butylcyclohexane due to the strength of the C-F bond. However, such reactions can be induced under specific chemical conditions, often involving strong reducing agents or electron transfer processes. For example, electron transfer to perfluoro-1,3-dimethylcyclohexane (B1679598) has been shown to lead to products derived from the elimination of fluoride, resulting in the formation of a cyclohexenyl anion. nih.gov This demonstrates that even highly stable perfluorinated rings can undergo elimination to form unsaturated systems.

Stereochemical Control in Synthesis and Derivatization

The three-dimensional arrangement of atoms, or stereochemistry, is a critical aspect of molecular science. Perfluoro-tert-butylcyclohexane can exist as two primary stereoisomers: cis and trans. In the cis isomer, the perfluoro-tert-butyl group and a reference fluorine atom on the cyclohexane ring are on the same face of the ring, while in the trans isomer, they are on opposite faces.

The method of synthesis has a significant impact on the resulting ratio of these isomers. Different fluorination techniques can favor the formation of one isomer over the other, providing a degree of stereochemical control.

Below is a table summarizing how different synthesis methods can influence the isomer ratio of perfluoro-tert-butylcyclohexane.

| Synthesis Method | Predominant Isomer | Notes |

| Cobalt(III) Fluoride Fluorination | Mixture of cis and trans | The high-temperature, radical-based mechanism often leads to a thermodynamic mixture of isomers. |

| Electrochemical Fluorination (Simons Process) | Mixture of cis and trans | This method can also produce a mixture of isomers, with the ratio potentially influenced by electrochemical cell parameters. |

Further derivatization of the separated cis or trans isomers would proceed with the stereochemistry of the starting material influencing the three-dimensional structure of the product. The synthesis of complex molecules often requires careful consideration of stereoisomerism. nih.gov For instance, in the synthesis of a novel fluorinated amino acid, stereochemistry was a key consideration. nih.gov While not directly involving perfluoro-tert-butylcyclohexane, this highlights the general importance of stereochemical control in the synthesis of complex fluorinated molecules.

Environmental Behavior and Transport Research

Persistence and Degradability in Environmental Matrices

Perfluorinated compounds are renowned for their extreme persistence in the environment, often referred to as "forever chemicals," and Perfluoro tert-butylcyclohexane (B1196954) is no exception. Its chemical stability is a direct result of the carbon-fluorine bonds, which are among the strongest in organic chemistry.

Studies and safety data sheets for Perfluoro tert-butylcyclohexane consistently indicate that it is not readily biodegradable mdpi.com. The perfluorinated structure is highly resistant to microbial attack, as the fluorine atoms shield the carbon backbone from enzymatic action. Microorganisms generally lack the necessary enzymes to cleave the C-F bond under typical environmental conditions. While some microbial degradation has been observed for certain polyfluorinated compounds that contain weaker C-H bonds or other functional groups, fully fluorinated compounds like this compound are exceptionally recalcitrant nih.govnih.gov.

Table 1: General Biodegradation Potential of Selected Perfluorinated Compound Classes

| Compound Class | General Structure | Potential for Biodegradation |

| Perfluoroalkanes (e.g., this compound) | CnF2n+2 (cyclic or linear) | Highly Resistant |

| Perfluoroalkyl Carboxylic Acids (PFCAs) | CnF2n+1COOH | Highly Resistant |

| Perfluoroalkane Sulfonic Acids (PFSAs) | CnF2n+1SO3H | Highly Resistant |

| Fluorotelomer Alcohols (FTOHs) | CnF2n+1CH2CH2OH | Can be transformed to PFCAs |

This table provides a generalized overview. Specific degradation rates can vary based on environmental conditions and the specific compound.

The high stability of this compound suggests a long environmental half-life, likely spanning decades or longer under typical environmental conditions mdpi.com. Abiotic degradation pathways such as hydrolysis and photolysis are not expected to be significant removal processes. The C-F bond is not susceptible to hydrolysis, and the compound does not possess chromophores that would lead to significant direct photolysis by sunlight. Consequently, once released into the environment, this compound is expected to persist and accumulate in various environmental compartments.

Environmental Transport Pathways

The movement of this compound through the environment is dictated by its physical properties, including its volatility, water solubility, and partitioning behavior.

The vapor pressure of this compound, while not extensively reported, is expected to be a key determinant of its atmospheric mobility. Perfluorinated compounds with similar molecular weights can be sufficiently volatile to undergo long-range atmospheric transport epa.govunbc.ca. Once in the atmosphere, these compounds can be transported over vast distances before being removed through wet or dry deposition. For non-polar compounds like this compound, deposition is likely to be influenced by partitioning onto atmospheric particulate matter.

This compound exhibits very low solubility in water due to its hydrophobic and oleophobic nature epa.govfrontiersin.org. In aquatic environments, it is therefore expected to partition from the water column to sediment and suspended particulate matter. This behavior is in contrast to more polar PFAS like PFOA and PFOS, which are more water-soluble and can be transported over long distances in aquatic systems nih.govresearchgate.netnih.govmdpi.com. The distribution of this compound in water bodies will likely be concentrated in the benthic zone and in biota that accumulate hydrophobic substances.

In terrestrial environments, the mobility of this compound is expected to be low. Its high hydrophobicity suggests strong sorption to soil organic carbon epa.govresearchgate.net. The sorption of PFAS to soil is a complex process influenced by the properties of both the chemical and the soil. For non-ionic, hydrophobic compounds like this compound, the primary sorption mechanism is expected to be hydrophobic partitioning into soil organic matter. This would limit its leaching potential into groundwater. In contrast, anionic PFAS like PFOA and PFOS can be more mobile in soils, particularly those with low organic carbon content mdpi.comfrontiersin.org.

Table 2: Predicted Environmental Partitioning Behavior of this compound

| Environmental Compartment | Expected Behavior | Key Influencing Property |

| Atmosphere | Potential for long-range transport | Vapor Pressure |

| Water | Partitioning to sediment and biota | Low Water Solubility, High Hydrophobicity |

| Soil | Low mobility, strong sorption | High Sorption Coefficient (Koc) |

| Biota | Potential for bioaccumulation | High Lipophilicity |

This table is based on the general properties of hydrophobic, persistent organic pollutants and the limited specific data available for this compound.

Fate in Different Environmental Compartments

Perfluoro-tert-butylcyclohexane's journey and ultimate fate in the environment are governed by its distinct physicochemical properties. With a molecular formula of C10F20 and a molecular weight of 500.07 g/mol , it is a dense liquid with a recorded density of 1.9989 g/mL at 24°C smolecule.com. Its boiling point is 148.5°C, and it remains liquid under standard ambient conditions with a melting point of -24°C smolecule.com.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C10F20 | wikipedia.org |

| Molecular Weight | 500.07 g/mol | nih.gov |

| Density | 1.9989 g/mL at 24°C | smolecule.com |

| Melting Point | -24°C | smolecule.com |

| Boiling Point | 148.5°C | smolecule.com |

Water

Perfluoro-tert-butylcyclohexane is expected to exhibit very low solubility in water, a characteristic feature of perfluorinated compounds smolecule.com. This limited solubility significantly influences its transport and fate in aquatic environments. Once introduced into a water body, it is likely to partition from the water column to other environmental compartments.

Perfluorinated compounds are known to be resistant to hydrolysis and other abiotic degradation processes in water epa.gov. Furthermore, the strong carbon-fluorine bonds make them highly resistant to microbial degradation nih.govnih.gov. Therefore, it is anticipated that perfluoro-tert-butylcyclohexane will persist in the aquatic environment for extended periods.

Sediment

Given its hydrophobic nature and low water solubility, perfluoro-tert-butylcyclohexane is expected to have a significant affinity for sediment and suspended particulate matter in the water column. The sorption of perfluorinated compounds to sediment is a key process governing their environmental distribution nih.gov. The extent of this sorption is influenced by the organic carbon content of the sediment and the physicochemical properties of the specific PFAS nih.govresearchgate.net.

Once sorbed to sediment, perfluoro-tert-butylcyclohexane is likely to be highly persistent. The anaerobic conditions often found in sediments are generally not conducive to the degradation of perfluorinated compounds mdpi.com. As a result, sediments can act as a long-term sink and a potential secondary source of this compound to the overlying water column through resuspension or desorption processes.

| Compartment | Key Processes | Expected Behavior |

|---|---|---|

| Water | - Low Solubility

| - Limited presence in the water column.

|

| Sediment | - Sorption

| - Acts as a long-term sink.

|

| Atmosphere | - Long-Range Transport

| - Potential for widespread distribution.

|

Atmosphere

The vapor pressure of perfluoro-tert-butylcyclohexane will influence its potential for atmospheric distribution smolecule.com. While a specific value is not available, its classification as a perfluorinated alkane suggests it is likely to be volatile to some extent. Once in the atmosphere, perfluorinated alkanes are known to be extremely stable and resistant to photochemical degradation by hydroxyl radicals, the primary cleaning agent in the troposphere mdpi.com.

This resistance to degradation translates to very long atmospheric lifetimes, potentially on the order of thousands of years for similar compounds mdpi.com. This long atmospheric residence time allows for long-range transport, leading to the potential for global distribution far from the original sources of emission.

Purification and Separation Methodologies for Perfluoro Tert Butylcyclohexane

Challenges in Separating Close-Boiling Isomers and Impurities

The purification of perfluoro-tert-butylcyclohexane (B12744968) presents significant challenges due to the presence of close-boiling isomers and impurities. These challenges primarily arise from the similar physicochemical properties of the components in the mixture, making their separation by conventional distillation difficult.

A major impurity often found in industrial-grade perfluoro-tert-butylcyclohexane is perfluorodecalin (B110024) (PFD), which exists as cis- and trans-isomers. researchgate.netresearchgate.net The boiling points of these isomers are very close to that of perfluoro-tert-butylcyclohexane, resulting in a low relative volatility. researchgate.netresearchgate.net This proximity in boiling points makes straightforward distillation an ineffective method for achieving high purity. researchgate.net

Furthermore, the synthesis of perfluoro-tert-butylcyclohexane, often through the fluorination of decalin or naphthalene, can lead to the formation of a complex mixture of configurational and structural isomers and other perfluorinated compounds. mdpi.commdpi.com These byproducts can form azeotropes, which are mixtures that boil at a constant temperature, making their separation by simple distillation impossible. google.comgoogle.com The presence of these azeotropes and close-boiling compounds means that as the concentration of the target component, perfluoro-tert-butylcyclohexane, increases during purification, the separation efficiency of standard distillation drastically decreases, with the separation factor approaching unity. mdpi.com

Another challenge lies in the identification and characterization of all impurities present in the mixture. mdpi.com The lack of comprehensive reference data on the properties of these components and the phase diagram of the reaction system complicates the development of efficient separation processes. mdpi.com

Distillation Separation Techniques

Due to the challenges posed by close-boiling isomers and azeotrope-forming impurities, standard distillation is often insufficient for the high-purity separation of perfluoro-tert-butylcyclohexane. Therefore, enhanced distillation techniques are employed.

Azeotropic and Heteroazeotropic Distillation

Azeotropic distillation is a technique used to separate components that form azeotropes or have close boiling points. wikipedia.orgwikipedia.org It involves the addition of a third component, known as an entrainer, to the mixture. wikipedia.org The entrainer forms a new, lower-boiling azeotrope with one or more of the original components, which can then be separated by distillation. wikipedia.orgwikipedia.org

Heteroazeotropic distillation is a specific type of azeotropic distillation where the added entrainer forms an azeotrope that, upon condensation, separates into two immiscible liquid phases. researchgate.net This allows for the separation of the entrainer by simple decantation, which can then be recycled back into the distillation column. researchgate.net This method is often more energy-efficient than extractive distillation. researchgate.net

In the context of purifying perfluorinated compounds like perfluoro-tert-butylcyclohexane, heteroazeotropic distillation has proven effective. For instance, water has been successfully used as a safe and effective entrainer to separate perfluoro(butylcyclohexane) (B104438) (BCH) from cis-perfluorodecalin (cis-PFD). researchgate.netresearchgate.net The addition of water intensifies the separation process, allowing for the purification of BCH to over 99 mol%. researchgate.netresearchgate.net Similarly, acetone (B3395972) has been used as a separating agent to purify perfluoro(7-methylbicyclo[4.3.0]nonane) from close-boiling impurities, achieving a purity of over 99.8% in a single cycle. mdpi.comsciforum.net

Multi-Component Mixture Rectification

The purification of perfluoro-tert-butylcyclohexane often involves the separation of a multi-component mixture. Rectification, or fractional distillation, is the process used for such separations. However, due to the presence of close-boiling components, standard rectification is often insufficient.

The design of multi-component distillation columns can be approached using various methods, such as the Fenske equation for determining the minimum number of theoretical stages at total reflux and the Underwood equation for the minimum reflux ratio. youtube.com The actual number of stages and the optimal feed location can then be estimated using correlations like the Kirkbride correlation. youtube.com

For complex mixtures where components have very similar volatilities, extractive distillation may be employed. This technique involves adding a high-boiling solvent to the mixture to alter the relative volatilities of the components, thereby facilitating their separation. google.comgoogle.com Aromatic hydrocarbons are one example of solvents used in the extractive distillation of fluorocarbons. google.com

The analysis of multi-component distillation processes can be complex, and various analytical and computational methods are used to model and optimize the separation. ntnu.nontnu.no These methods aim to determine the optimal operating conditions, such as reflux ratio and the number of stages, to achieve the desired product purity with minimal energy consumption. youtube.comyoutube.com

Crystallization-Based Separation Methods

Crystallization is another technique that can be employed for the purification of perfluoro-tert-butylcyclohexane, particularly for separating isomers. This method relies on the differences in the freezing points and solubilities of the components in a mixture.

The process involves cooling the mixture to a temperature where one component crystallizes out of the solution while the others remain in the liquid phase, referred to as the mother liquor. mdpi.com The solid crystals can then be separated from the mother liquor by filtration or decantation. mdpi.com The efficiency of the separation is influenced by factors such as the crystallization temperature and the ratio of the mother liquor to the solid. mdpi.com

For example, the crystallization process has been used to separate isomers of perfluorodecalin (PFD) from industrial mixtures that also contain perfluoro(butylcyclohexane) as a major impurity. mdpi.com It has been demonstrated that from a mixture of cis-PFD and perfluoro(butylcyclohexane), cis-PFD can be isolated with a purity of over 99 mol% through multiple crystallization cycles. researchgate.net Interestingly, the presence of significant amounts of impurities like perfluoro(butylcyclohexane) can affect the solid-liquid phase equilibrium and the partitioning of the isomers during crystallization. mdpi.com

Chromatographic Purification Techniques (e.g., Gas Chromatography)

Chromatographic techniques, particularly gas chromatography (GC), are powerful tools for the analysis and purification of perfluoro-tert-butylcyclohexane and its isomers. mdpi.comsciforum.net While often used for analytical purposes to determine the composition of mixtures, preparative gas chromatography can be used to separate and isolate pure components.

In gas chromatography, the mixture is vaporized and passed through a column containing a stationary phase. The different components of the mixture interact with the stationary phase to varying degrees, causing them to travel through the column at different rates and thus be separated. The choice of the stationary phase is crucial for achieving good separation. For fluorinated compounds, specialized columns, such as those with fluorinated stationary phases, can offer enhanced retention and selectivity for separating halogenated compounds and their positional isomers. researchgate.net

Gas chromatography is frequently used in conjunction with other analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to identify and quantify the components in the initial mixture and the separated fractions. mdpi.comsciforum.net In the context of distillation and crystallization studies of perfluorinated compounds, GC is the primary method for determining the composition of the feed, distillate, and bottom products. mdpi.comsciforum.netmdpi.com

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Perfluoro-tert-butylcyclohexane (B12744968) (PFtBC) has emerged as a significant compound in the field of fluorine chemistry, primarily due to its unique physicochemical properties. A saturated alicyclic perfluorocarbon, its molecular formula is C₁₀F₂₀. wikipedia.org The key academic contributions surrounding this compound have been concentrated in a few specialized areas.

One of the most prominent areas of research has been its application as an oxygen carrier. smolecule.com Fluorocarbons are known for their high capacity to dissolve gases, and PFtBC is no exception. wikipedia.org This property led to the development of Oxycyte, an emulsion of PFtBC designed to enhance oxygen delivery to tissues. wikipedia.org This has been particularly investigated for therapeutic uses in conditions such as ischemic stroke and traumatic brain injury. smolecule.comdrugbank.comnih.gov The mechanism is similar to how oxygen therapy is used for decompression sickness. wikipedia.org

Another significant contribution lies in the field of biomedical imaging, specifically as a contrast agent for ¹⁹F Magnetic Resonance Imaging (MRI). researchgate.net The presence of a large number of fluorine atoms in the molecule, particularly the nine equivalent fluorines in the perfluoro-tert-butyl group, produces a strong and distinct signal in ¹⁹F MRI. smolecule.comresearchgate.net This allows for non-invasive, quantitative imaging and tracking without the background noise typical of proton MRI. rsc.org An emulsion of PFtBC, known as ABL-101, has undergone clinical trials as a potential ¹⁹F MRI tracer and blood substitute. researchgate.net

Unresolved Challenges in Synthesis and Characterization

Despite its promising applications, the synthesis and characterization of perfluoro-tert-butylcyclohexane are not without challenges. A major hurdle is the difficulty in incorporating the bulky perfluoro-tert-butyl group into molecular structures. nih.gov This steric hindrance can lead to low reaction yields and require specialized synthetic strategies.

Characterization, while aided by techniques like ¹⁹F NMR, can still be complex. The molecule's intricate structure gives rise to multiple distinct fluorine environments, which can result in complex NMR spectra requiring careful interpretation. smolecule.com While the nine equivalent fluorine atoms of the perfluoro-tert-butyl group provide a strong signal, assigning the signals of the cyclohexane (B81311) ring fluorines can be challenging. smolecule.comresearchgate.net

Emerging Research Avenues in Perfluoro-tert-butylcyclohexane Chemistry

The unique properties of perfluoro-tert-butylcyclohexane continue to open up new avenues of research. Beyond its established role in oxygen transport and imaging, scientists are exploring its potential in other advanced applications.

Drug Delivery: The high biocompatibility and inertness of PFtBC make it an attractive candidate for use as a carrier vehicle for delivering therapeutic agents to specific tissues. smolecule.com Researchers are investigating how PFtBC-based emulsions can be formulated to encapsulate and transport hydrophobic drugs. nih.gov

Advanced Materials: The chemical stability and unique electronic properties of PFtBC suggest its potential use in the development of novel electronic materials. smolecule.com Its application could lead to new dielectrics, lubricants, or coatings with specialized functionalities.

Multimodal Imaging Agents: There is growing interest in developing agents that can be detected by more than one imaging modality. The perfluoro-tert-butyl group is being explored as a key component in dual ¹⁹F MRI and fluorescence imaging probes. researchgate.net This would allow for correlative imaging, providing complementary information about biological systems.

The table below summarizes the emerging research areas for Perfluoro-tert-butylcyclohexane.

| Research Avenue | Description | Potential Impact |

| Drug Delivery | Utilizing PFtBC emulsions to encapsulate and transport hydrophobic drugs to target sites. smolecule.comnih.gov | Improved drug efficacy and reduced side effects. |

| Advanced Materials | Incorporating PFtBC into polymers and other materials to create novel dielectrics, lubricants, or coatings. smolecule.com | Development of materials with enhanced thermal and chemical stability. |

| Multimodal Imaging | Creating probes that combine the ¹⁹F MRI capabilities of PFtBC with other imaging modalities like fluorescence. researchgate.net | More comprehensive and accurate diagnostic imaging. |

Potential for Novel Academic Discoveries and Methodological Advancements

The ongoing research into perfluoro-tert-butylcyclohexane and related compounds is poised to yield significant academic discoveries and methodological breakthroughs. The challenges associated with its synthesis are driving innovation in synthetic chemistry. Recently, a stable and scalable reagent for radical-type perfluoro-tert-butylation has been developed, which simplifies the process of incorporating the bulky perfluoro-tert-butyl group into various organic molecules. nih.gov Such advancements are crucial for the wider accessibility and application of this chemical moiety.

Further exploration of its thermodynamic properties will provide a deeper understanding of perfluorinated systems. smolecule.com Computational studies, which have already been used to determine enthalpies of formation for similar compounds, can be further refined to predict the behavior of PFtBC in various environments with greater accuracy. smolecule.com

In the realm of biomedical applications, the development of "high-contrast and fast-removable" ¹⁹F MRI labels based on perfluoro-tert-butyl substituents is a promising area. researchgate.net This research aims to address the challenge of the long biological retention times of some perfluorocarbons, which has been a barrier to their clinical translation. researchgate.net As researchers continue to tailor the structure of these compounds, we can expect the development of next-generation imaging agents with improved sensitivity and better safety profiles. rsc.org The synthesis of semifluorinated amphiphilic polymers with PFtB groups for drug delivery is another example of how methodological advancements are expanding the utility of this compound. nih.gov

Q & A

Q. What are the primary synthetic routes for perfluoro tert-butylcyclohexane, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves direct fluorination of tert-butylcyclohexane precursors using agents like cobalt trifluoride or electrochemical fluorination. For example, perfluoroether synthesis (e.g., ) employs stepwise fluorination under inert conditions to avoid side reactions. Reaction temperature (50–150°C) and catalyst choice (e.g., Pt/C) critically impact fluorination efficiency and byproduct formation. Post-synthesis purification via fractional distillation or supercritical CO₂ extraction is recommended to isolate isomers .

Q. How does perfluorination influence the conformational equilibrium of tert-butylcyclohexane?

- Methodological Answer : In tert-butylcyclohexane, the equatorial conformer dominates (>99.99% at RT) due to steric hindrance . Perfluorination introduces electronegative fluorine atoms, altering steric and electronic effects. Computational studies (e.g., DFT) combined with low-temperature NMR can quantify conformational shifts. Fluorine’s inductive effect may stabilize axial conformers by reducing 1,3-diaxial repulsions, but experimental validation is needed .

Q. What analytical techniques are effective for characterizing this compound’s structure and purity?

- Methodological Answer : Use a multi-technique approach:

- 19F NMR : Resolves fluorine environments and detects impurities (e.g., ).

- GC-MS : Quantifies volatile byproducts (e.g., perfluoroalkenes) using electron-capture detectors.

- X-ray crystallography : Confirms solid-state conformation (if crystallizable).

- FTIR : Tracks C-F stretches (~1150–1250 cm⁻¹) and ether linkages (if present) .

Advanced Research Questions

Q. How can researchers model the environmental fate and degradation pathways of this compound?

- Methodological Answer : Apply computational tools (e.g., EPI Suite, Gaussian) to predict hydrolysis rates and OH radical reactivity. Experimental validation involves:

- Aqueous photolysis : Monitor degradation products via LC-QTOF-MS.

- Atmospheric simulation chambers : Track gas-phase reactions with OH radicals, comparing kinetics to perfluoroethers (e.g., observed σCF₃ loss as a dominant pathway in PMVE degradation) .

Q. What methodologies resolve contradictions between theoretical and experimental data in this compound’s reaction mechanisms?

- Methodological Answer : Discrepancies (e.g., unexpected HF formation in ether degradation) require:

- Kinetic modeling : Use master equation analysis to assess temperature/pressure effects (e.g., ’s study on PMVE).

- Isotopic labeling : Track fluorine migration via ¹⁸O/²H labeling in hydrolysis experiments.

- High-level theory (CCSD(T)) : Re-evaluate transition states for overlooked pathways .

Q. What strategies optimize this compound’s compatibility in fluoropolymer matrices for advanced materials?

- Methodological Answer :

- Surface energy tuning : Incorporate perfluoro acrylate additives (e.g., ) to reduce interfacial tension. Measure contact angles (water/hexadecane) to assess hydrophobicity.

- Thermal analysis (TGA/DSC) : Evaluate decomposition thresholds (>300°C expected for perfluoro compounds).

- Adhesion testing : Use peel-force assays on substrates like PTFE or silicon .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.